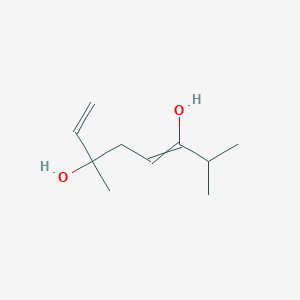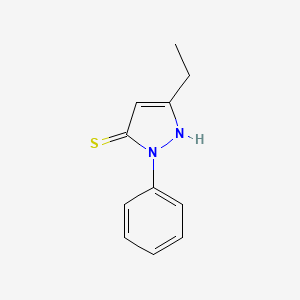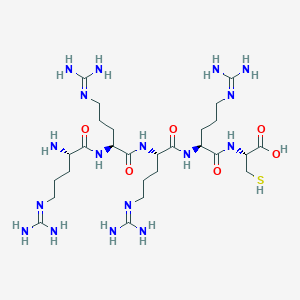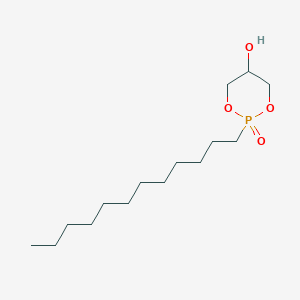
4-Ethylidene-8-methylnona-1,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylidene-8-methylnona-1,7-diene is an organic compound with the molecular formula C₁₂H₂₀ . It is a non-conjugated diene, meaning it contains two double bonds that are not in conjugation with each other. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylidene-8-methylnona-1,7-diene typically involves the reaction of appropriate alkenes under specific conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the formation of the diene structure. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylidene-8-methylnona-1,7-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) or hydrogen bromide (HBr) in an organic solvent.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of dibromo compounds or bromoalkanes.
Wissenschaftliche Forschungsanwendungen
4-Ethylidene-8-methylnona-1,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It can serve as a model compound for studying enzyme-catalyzed reactions involving dienes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to understand its pharmacological effects and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Ethylidene-8-methylnona-1,7-diene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bonds act as reactive sites for electrophilic or nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Octadiene: A simpler diene with two double bonds separated by a single methylene group.
1,5-Hexadiene: Another non-conjugated diene with a shorter carbon chain.
4-Methyl-1,7-octadiene: A structurally similar compound with a methyl group at a different position.
Uniqueness
4-Ethylidene-8-methylnona-1,7-diene is unique due to its specific substitution pattern and the presence of an ethylidene group. This structural feature imparts distinct reactivity and properties compared to other dienes.
Eigenschaften
CAS-Nummer |
174189-15-2 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
4-ethylidene-8-methylnona-1,7-diene |
InChI |
InChI=1S/C12H20/c1-5-8-12(6-2)10-7-9-11(3)4/h5-6,9H,1,7-8,10H2,2-4H3 |
InChI-Schlüssel |
HBPSHRBTXIZBDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(CCC=C(C)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


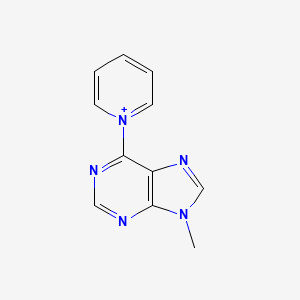
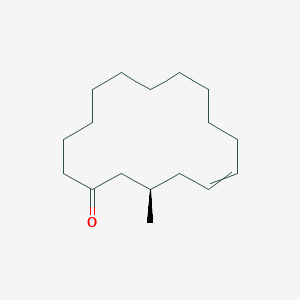
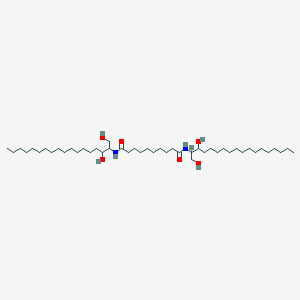
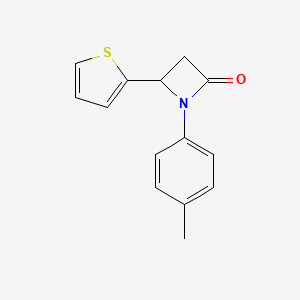
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
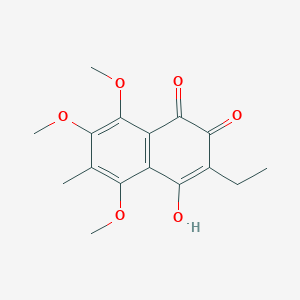
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
